(5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a fluorophenyl group attached to a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-bromobenzaldehyde with 2-fluorophenylurea under specific reaction conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
(5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(3-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(3-methylphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
(5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is unique due to the presence of both bromophenyl and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O3/c18-11-5-3-4-10(8-11)9-12-15(22)20-17(24)21(16(12)23)14-7-2-1-6-13(14)19/h1-9H,(H,20,22,24)/b12-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMQJVFATAIFBJ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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